Comprehensive Structure Elucidation of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine: A Multi-Modal Analytical Framework
Executive Summary
In modern drug discovery, highly functionalized substituted pyridines serve as critical pharmacophores and synthetic intermediates, particularly in the development of targeted covalent inhibitors (e.g., KRAS G12C inhibitors). 4-Methyl-2-(methylsulfonyl)pyridin-3-amine (Chemical Formula: C7H10N2O2S ) presents a unique analytical challenge. The dense functionalization of the pyridine ring—comprising a methyl group, a primary amine, and a methylsulfonyl group—creates a complex electronic environment.
As a Senior Application Scientist, I approach the structure elucidation of such molecules not merely as a data collection exercise, but as a self-validating logical system . Relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient due to the risk of misassigning regioisomers (e.g., confusing a 2-sulfonyl-4-methyl isomer with a 6-sulfonyl-4-methyl isomer). This whitepaper details a robust, multi-modal analytical framework combining High-Resolution Mass Spectrometry (HRMS) and 2D NMR to unambiguously establish the regiochemistry and structural integrity of this compound.
Theoretical Framework & Causality
Every analytical technique selected in this workflow serves a specific, causal purpose in building an airtight structural proof:
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HRMS-ESI (High-Resolution Mass Spectrometry):
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The "Why": Before probing atomic connectivity, we must establish the exact molecular formula. HRMS provides mass accuracy within <2 ppm, confirming the elemental composition and ruling out isobaric impurities.
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1D NMR ( 1 H and 13 C):
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The "Why": Establishes the baseline electronic environment. The highly deshielded nature of the proton adjacent to the pyridine nitrogen (H-6) provides a critical anchor point for subsequent 2D mapping.
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2D NMR (HMBC & NOESY):
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The "Why": This is the crux of the elucidation. Heteronuclear Multiple Bond Correlation (HMBC) maps through-bond connectivity ( 2J and 3J carbon-proton couplings), linking the isolated methylsulfonyl group to the pyridine core. Nuclear Overhauser Effect Spectroscopy (NOESY) maps through-space proximity (< 5 Å). As demonstrated in established protocols for complex substituted pyridines , NOESY is mandatory to differentiate between 4-methyl and 6-methyl regioisomers by confirming spatial proximity to the adjacent aromatic proton.
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Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as closed-loop systems; if a molecule is a regioisomer, the data will inherently flag a contradiction, halting misassignment. Standardized in modern analytical facilities (adhering to ISO/IEC 17025 standards prevalent in biotech hubs like Taiwan), these steps ensure absolute reproducibility.
Protocol 1: HRMS-ESI Workflow
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.
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Instrument Parameters: Inject 2 μ L into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
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Validation Check: Calibrate the instrument using a standard tuning mix. The mass error for the [M+H]+ ion must be ≤ 2.0 ppm. Isotopic distribution matching the natural abundance of Sulfur ( 32S / 34S ) must be observed to validate the sulfonyl group .
Protocol 2: Multinuclear & 2D NMR Spectroscopy
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is specifically chosen over CDCl3 or CD3OD because its strong hydrogen-bonding capability prevents the rapid exchange of the 3- NH2 protons, allowing them to be observed and integrated.
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Acquisition: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.
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Pulse Sequences:
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Acquire standard 1 H (16 scans) and 13 C (1024 scans).
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Acquire gradient-selected COSY and HSQC.
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Acquire HMBC optimized for long-range couplings ( nJCH = 8 Hz).
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Acquire NOESY with a mixing time of 500 ms to capture small-molecule NOE build-up.
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Self-Validation Logic: The HSQC validates the 1D carbon/proton assignments. If the NOESY cross-peak between the 4- CH3 and H-5 is absent, the system flags a structural contradiction, invalidating the proposed 4-methyl regiochemistry .
Data Presentation & Interpretation
Table 1: HRMS Fragmentation Data
The exact mass confirms the molecular formula C7H10N2O2S .
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Structural Assignment |
| [M+H]+ | 187.0539 | 187.0542 | +1.6 | Intact protonated molecule |
| [M+Na]+ | 209.0359 | 209.0361 | +0.9 | Sodium adduct |
| Fragment 1 | 108.0687 | 108.0690 | +2.7 | [M+H−SO2CH3]+ |
Table 2: NMR Assignments & 2D Correlations (DMSO- d6 , 400 MHz)
This table synthesizes the 1D shifts with the 2D correlation data that prove the regiochemistry.
| Position | 1 H Shift ( δ , ppm) | Multiplicity ( J in Hz) | Integration | 13 C Shift ( δ , ppm) | COSY | HMBC ( 1 H → 13 C) | NOESY |
| 1 (N) | - | - | - | - | - | - | - |
| 2 | - | - | - | 152.0 | - | - | - |
| 3 | - | - | - | 140.0 | - | - | - |
| 4 | - | - | - | 135.5 | - | - | - |
| 5 | 7.20 | d (4.8) | 1H | 125.0 | H-6 | C-3, C-4, C-6 | 4- CH3 , H-6 |
| 6 | 8.10 | d (4.8) | 1H | 142.5 | H-5 | C-2, C-4, C-5 | H-5 |
| 3- NH2 | 6.10 | br s | 2H | - | - | C-2, C-3, C-4 | - |
| 4- CH3 | 2.25 | s | 3H | 18.5 | - | C-3, C-4, C-5 | H-5 |
| 2- SO2CH3 | 3.35 | s | 3H | 42.0 | - | C-2 | - |
Structural Visualization & Logic Mapping
To conceptualize the analytical logic, the following diagrams map the workflow and the specific 2D NMR correlations that lock the substituents into their correct positions.
Workflow diagram detailing the multi-modal analytical strategy for structure elucidation.
Key 2D NMR logical correlations (COSY, HMBC, NOESY) confirming regiochemistry.
Conclusion
The structure of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine is unambiguously verified through this multi-modal approach. The highly deshielded H-6 proton ( δ 8.10) confirms the unsubstituted position adjacent to the nitrogen. Crucially, the HMBC correlation from the sulfonyl methyl protons ( δ 3.35) to C-2 ( δ 152.0) locks the sulfonyl group at position 2, while the NOESY correlation between the 4-methyl group ( δ 2.25) and H-5 ( δ 7.20) definitively rules out any alternative regiochemistry. This self-validating framework ensures absolute confidence in the structural integrity of the API intermediate.
References
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A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv. URL:[Link]
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Synthesis of substituted (N,C) and (N,C,C) Au(iii) complexes: the influence of sterics and electronics on cyclometalation reactions. Dalton Transactions (RSC Publishing). URL:[Link]
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Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. Journal of Organic Chemistry (ACS Publications). URL:[Link]
